molecular formula C8H8BrFO B2720695 2-(Bromomethyl)-1-fluoro-4-methoxybenzene CAS No. 91319-42-5

2-(Bromomethyl)-1-fluoro-4-methoxybenzene

Cat. No.: B2720695
CAS No.: 91319-42-5
M. Wt: 219.053
InChI Key: RVKBNYVMMMWWOA-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-fluoro-4-methoxybenzene is an organic compound with the molecular formula C8H8BrFO It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a fluoro group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-fluoro-4-methoxybenzene typically involves the bromomethylation of 1-fluoro-4-methoxybenzene. One common method includes the reaction of 1-fluoro-4-methoxybenzene with bromine and a suitable catalyst under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at a temperature range of 50-60°C. The bromination product is then purified through recrystallization to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Industrial methods may also employ alternative brominating agents and solvents to optimize the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-fluoro-4-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives such as azides, thiocyanates, or ethers.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 1-fluoro-4-methoxybenzene.

Scientific Research Applications

2-(Bromomethyl)-1-fluoro-4-methoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

    Medicinal Chemistry: It is explored for its potential biological activities and as a building block for drug discovery.

    Industrial Chemistry: Used in the production of specialty chemicals and polymers with unique properties

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-fluoro-4-methoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The fluoro and methoxy groups on the benzene ring influence the electronic properties of the compound, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-1,3-dioxolane
  • 2-(Bromomethyl)naphthalene
  • 2-(Bromomethyl)thiophene

Uniqueness

2-(Bromomethyl)-1-fluoro-4-methoxybenzene is unique due to the presence of both fluoro and methoxy groups on the benzene ring, which impart distinct electronic properties. These substituents make the compound more reactive and versatile compared to similar compounds that lack these functional groups .

Properties

IUPAC Name

2-(bromomethyl)-1-fluoro-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKBNYVMMMWWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-fluoro-4-methoxy-2-methylbenzene (2.0 g, 14.29 mmol) in CCl4, NBS (2.55 g, 14.29 mmol) and PhCO3H (80 mg) were added. The reaction mixture was heated at reflux for 2 h, cooled to room temperature, and the solid was filtered off. The filtrate was concentrated, and the residue was purified by silica gel column chromatography (eluting with PE/EA=20/1) to give the target compound (3.0 g) as an oil. 1H NMR (CDCl3): δ 6.97-6.83 (m, 3H), 4.48 (s, 2H), 3.78 (s, 3H).
Quantity
2 g
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reactant
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2.55 g
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reactant
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0 (± 1) mol
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Reaction Step One

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